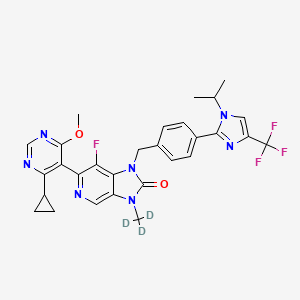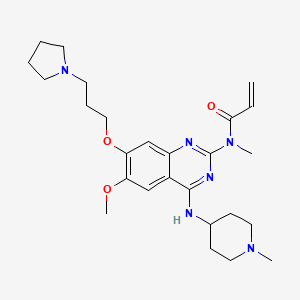
Thalidomide-NH-C14-NH2 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-NH-C14-NH2 (hydrochloride) is a derivative of thalidomide, a compound known for its immunomodulatory and anti-inflammatory properties. This compound is specifically designed to act as a cereblon ligand, facilitating the recruitment of CRBN proteins. It is often used in the formation of PROTAC (Proteolysis Targeting Chimeras) molecules, which are employed in targeted protein degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-NH-C14-NH2 (hydrochloride) typically involves the modification of thalidomide to introduce the C14-NH2 group. This process includes several steps:
Starting Material: Thalidomide is used as the starting material.
Introduction of C14-NH2 Group: The C14-NH2 group is introduced through a series of chemical reactions, including amination and coupling reactions.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt form to enhance its solubility and stability
Industrial Production Methods
Industrial production of Thalidomide-NH-C14-NH2 (hydrochloride) follows similar synthetic routes but is scaled up to meet commercial demands. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include reaction time, temperature, and the use of catalysts to improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Thalidomide-NH-C14-NH2 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Thalidomide-NH-C14-NH2 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules and PROTACs.
Biology: Employed in studies involving protein degradation and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects in cancer and inflammatory diseases.
Industry: Utilized in the development of new pharmaceuticals and chemical products .
Mechanism of Action
The mechanism of action of Thalidomide-NH-C14-NH2 (hydrochloride) involves its role as a cereblon ligand. By binding to the CRBN protein, it facilitates the recruitment of target proteins for degradation via the ubiquitin-proteasome system. This targeted protein degradation is a key feature of PROTAC technology, allowing for the selective removal of disease-causing proteins .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: The parent compound, known for its immunomodulatory effects.
Lenalidomide: A thalidomide analogue with enhanced anti-cancer properties.
Pomalidomide: Another thalidomide derivative with potent anti-inflammatory and anti-cancer activities .
Uniqueness
Thalidomide-NH-C14-NH2 (hydrochloride) is unique due to its specific modification, which allows it to act as a cereblon ligand in PROTAC technology. This modification enhances its ability to recruit CRBN proteins and target specific proteins for degradation, making it a valuable tool in targeted therapy and research .
Properties
Molecular Formula |
C27H41ClN4O4 |
|---|---|
Molecular Weight |
521.1 g/mol |
IUPAC Name |
4-(14-aminotetradecylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C27H40N4O4.ClH/c28-18-11-9-7-5-3-1-2-4-6-8-10-12-19-29-21-15-13-14-20-24(21)27(35)31(26(20)34)22-16-17-23(32)30-25(22)33;/h13-15,22,29H,1-12,16-19,28H2,(H,30,32,33);1H |
InChI Key |
OBKYJLPSAHWVEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCCCCCCCCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-methyl-2-[(2E)-2-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)hydrazinyl]-1,3-thiazole-5-carboxylate](/img/structure/B12373220.png)



![[(3S,7R)-5-[(3S,7S)-7-acetyloxy-6',7-dimethyl-6,8-dioxospiro[4H-isochromene-3,2'-oxane]-5-yl]-6',7-dimethyl-6,8-dioxospiro[4H-isochromene-3,2'-oxane]-7-yl] acetate](/img/structure/B12373242.png)
![(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-6,6-dideuterio-2-azabicyclo[3.1.0]hexane-3-carbonitrile;2,2,2-trifluoroacetic acid](/img/structure/B12373251.png)






![(3R,4R,5R,6S)-2-[(2R,4R,5R,6R)-6-[[(4aR,6aS,6bR,8S,8aS,14bS)-8-hydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a-dodecahydropicen-3-yl]oxy]-4,5-dihydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12373290.png)

